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In the rapidly advancing field of super-resolution microscopy, the choice of fluorescent probe is

paramount to achieving the highest spatial resolution and image quality. This guide provides a

detailed comparison of the performance of Sulfo Cy3 with other commonly used dyes in single-

molecule localization microscopy (SMLM) techniques like stochastic optical reconstruction

microscopy (STORM), specifically direct STORM (dSTORM). We will delve into the quantitative

performance metrics, experimental protocols, and the underlying photophysical principles that

govern their suitability for resolving cellular structures at the nanoscale.

Performance Comparison of Fluorophores
The performance of a fluorophore in SMLM is determined by several key photophysical

parameters. These include the number of photons emitted per switching event (photon yield),

the precision with which a single molecule can be localized, the number of times a molecule

can be switched on and off before photobleaching (blinking cycles), and its overall

photostability. While Sulfo Cy3 is a well-established and bright dye, its performance in super-

resolution microscopy, particularly in comparison to spectrally similar and far-red dyes,

warrants a detailed examination.
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Property Sulfo Cy3 Cy3B
Alexa
Fluor 568

Alexa
Fluor 647

Atto 647N CF660C

Excitation

Max (nm)
~555 ~559 ~578 ~650 ~646 ~667

Emission

Max (nm)
~570 ~570 ~603 ~665 ~664 ~685

Molar

Extinction

Coefficient

(M⁻¹cm⁻¹)

~150,000 ~130,000 ~91,300 ~270,000 ~150,000 ~200,000

Quantum

Yield
~0.1 ~0.68 ~0.69 ~0.33 ~0.65 High

Photon

Yield per

switching

event

(photons)

Moderate

~1,365

(MEA),

~2,057

(BME)

~2,826

(MEA)

~3,823

(MEA),

~5,202

(BME)

High High

Localizatio

n Precision

(nm)

Good High High
Excellent

(~17 nm)
High High

Blinking

Cycles
Moderate High Good High Good Good

Photostabil

ity
Moderate Moderate Good High High High

Note: The performance of fluorescent dyes in STORM is highly dependent on the imaging

buffer and experimental conditions. The values presented here are for comparative purposes

and may vary. Data is compiled from various sources.

Sulfo Cy3 is a sulfonated version of the cyanine dye Cy3, which increases its water solubility

and reduces aggregation.[1][2] While it exhibits good brightness, its performance in dSTORM in

terms of photon yield and blinking cycles is generally considered moderate compared to other
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specialized dyes.[3] The sulfonation can influence the photophysical properties, but detailed

quantitative studies directly comparing sulfonated and non-sulfonated Cy3 for STORM are

limited.

Cy3B is a structurally modified version of Cy3 designed to prevent photoisomerization, resulting

in a significantly higher quantum yield and improved photostability compared to the standard

Cy3.[4] It is considered one of the highest performing red dyes for STORM, offering a high

photon yield and a large number of switching cycles.

Alexa Fluor 568 is another excellent dye in the red spectral range for dSTORM, known for its

high photon yield and good photostability.[3]

Alexa Fluor 647 and Cy5 are widely regarded as the gold standard for single-color dSTORM

imaging in the far-red spectrum due to their exceptional photo-switching properties, high

photon counts, and excellent signal-to-background ratio.[4][5][6]

Atto 647N is a carbopyronine dye that also performs well in dSTORM, offering high quantum

yield and good photostability.[3][7]

CF660C is a more recent addition to the palette of super-resolution dyes, demonstrating high

brightness and photostability, making it suitable for demanding 3D dSTORM applications.[2][8]

[9]

Experimental Protocols
To achieve optimal performance from these dyes in super-resolution microscopy, meticulous

attention to the experimental protocol is crucial. This includes sample preparation, antibody

labeling, and the composition of the imaging buffer.

General Workflow for Immunofluorescence dSTORM
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Caption: A typical experimental workflow for dSTORM imaging of immunostained cells.
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Detailed Methodologies
1. Cell Culture, Fixation, and Permeabilization:

Plate cells on high-precision glass coverslips suitable for microscopy.

Fix the cells using 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 10-15

minutes at room temperature.

Permeabilize the cells with a solution of 0.1-0.5% Triton X-100 in PBS for 10 minutes to allow

antibody access to intracellular targets.

2. Immunostaining:

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 3%

bovine serum albumin (BSA) in PBS) for 1 hour.

Incubate with a primary antibody specific to the target protein, diluted in blocking buffer, for 1-

2 hours at room temperature or overnight at 4°C.

Wash the cells three times with PBS.

Incubate with a secondary antibody conjugated to the desired fluorophore (e.g., Sulfo Cy3,

Alexa Fluor 647) diluted in blocking buffer for 1 hour at room temperature, protected from

light.

Wash the cells extensively with PBS to remove unbound antibodies.

3. dSTORM Imaging Buffer Preparation: The composition of the imaging buffer is critical for

inducing the photoswitching (blinking) of the fluorophores. A common and effective buffer

system is a glucose oxidase-based oxygen scavenging system combined with a thiol.

GLOX-MEA Buffer Recipe:

Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl

Buffer B (Imaging Buffer Base): 10% (w/v) glucose in Buffer A
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GLOX Solution: 14 mg glucose oxidase and 50 µL of catalase solution (17 mg/mL in Buffer

A)

MEA Solution: 1 M cysteamine (MEA) in water, pH adjusted to 8.0 with HCl

Final Imaging Buffer (prepare fresh):

To 890 µL of Buffer B, add 100 µL of 1 M MEA solution and 10 µL of GLOX solution.

Signaling Pathway of dSTORM Photoswitching
The photoswitching mechanism in dSTORM for cyanine dyes in the presence of a thiol-

containing buffer involves the transition of the fluorophore into a long-lived dark state.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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